molecular formula C9H3BrCl2O2 B11838686 3-Bromo-6,7-dichlorochromone CAS No. 288399-48-4

3-Bromo-6,7-dichlorochromone

Cat. No.: B11838686
CAS No.: 288399-48-4
M. Wt: 293.93 g/mol
InChI Key: CQUPCLAJTACPCV-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dichlorochromone is a chemical compound with the molecular formula C9H3BrCl2O2. It is a derivative of chromone, a naturally occurring compound found in various plants. The presence of bromine and chlorine atoms in its structure makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dichlorochromone typically involves the bromination and chlorination of chromone derivatives. One common method is the bromination of 6,7-dichlorochromone using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dichlorochromone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution Products: Various substituted chromones depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroxy derivatives and reduced chromones.

Scientific Research Applications

3-Bromo-6,7-dichlorochromone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dichlorochromone involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6,8-dichlorochromone
  • 6,7-Dichlorochromone
  • 3-Bromo-6-chlorochromone

Uniqueness

3-Bromo-6,7-dichlorochromone is unique due to the specific positioning of bromine and chlorine atoms on the chromone ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

288399-48-4

Molecular Formula

C9H3BrCl2O2

Molecular Weight

293.93 g/mol

IUPAC Name

3-bromo-6,7-dichlorochromen-4-one

InChI

InChI=1S/C9H3BrCl2O2/c10-5-3-14-8-2-7(12)6(11)1-4(8)9(5)13/h1-3H

InChI Key

CQUPCLAJTACPCV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC=C(C2=O)Br

Origin of Product

United States

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